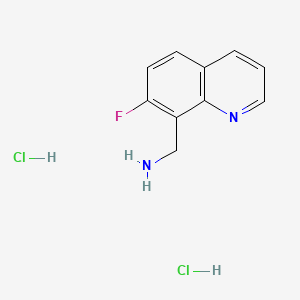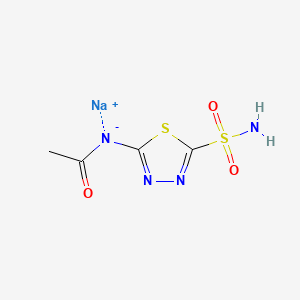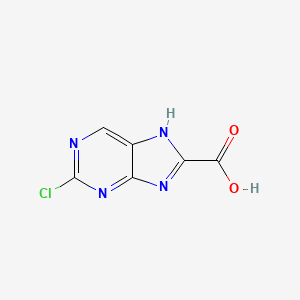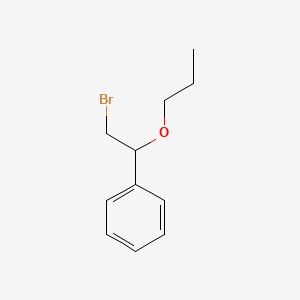
Benzene, (2-bromo-1-propoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-propoxyethyl)benzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a 2-bromo-1-propoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-1-propoxyethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-propoxyethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 1-propoxyethylbenzene. This reaction can be catalyzed by azobisisobutyronitrile (AIBN) in a solvent like n-heptane, yielding (2-bromo-1-propoxyethyl)benzene with high efficiency .
Industrial Production Methods
Industrial production of (2-bromo-1-propoxyethyl)benzene often employs large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Applications De Recherche Scientifique
(2-Bromo-1-propoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of antimicrobial agents and β-peptidomimetics with high enzymic stability and low toxicity.
Material Science: The compound is used in the development of functional materials and catalysts.
Chemical Research: It is employed in studies exploring reaction mechanisms and organic transformations.
Mécanisme D'action
The mechanism of action of (2-bromo-1-propoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the propoxy group.
(2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a propoxy group.
(2-Chloro-1-propoxyethyl)benzene: Contains a chlorine atom instead of bromine.
Uniqueness
(2-Bromo-1-propoxyethyl)benzene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and properties. The propoxy group increases the compound’s solubility in organic solvents, while the bromine atom provides a site for further functionalization through substitution reactions.
Propriétés
Numéro CAS |
52855-10-4 |
|---|---|
Formule moléculaire |
C11H15BrO |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
(2-bromo-1-propoxyethyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clé InChI |
OMMVXZXRKKQFEO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


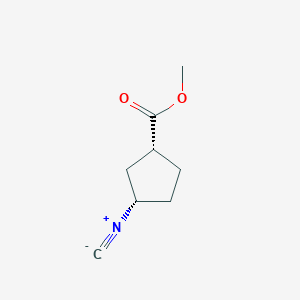
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
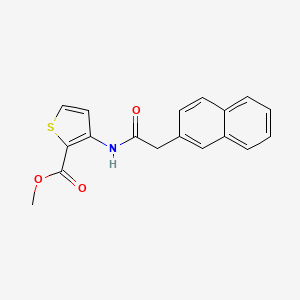

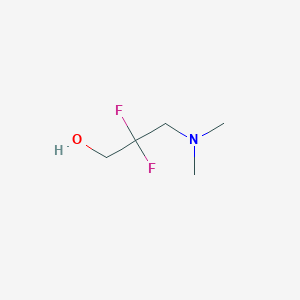
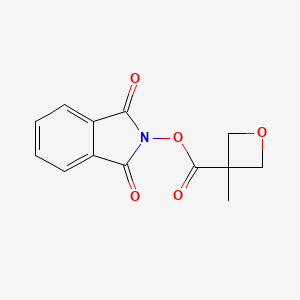
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
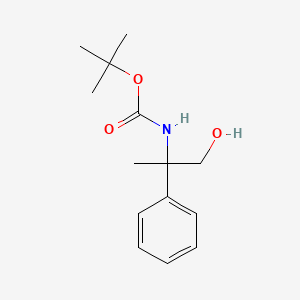
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
